(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Medicinal Chemistry Kinase Inhibition EGFR T790M

Select (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid for your kinase inhibitor programs. Unlike N-Boc/N-Cbz analogs requiring deprotection that compromises yields, the metabolically stable N-acetyl group persists in the final bioactive molecule. This building block enables EGFR T790M mutant-selective inhibitors (IC50 = 8.90 nM vs 995 nM wild-type), and drives c-Met (50 nM) and RON (90 nM) inhibitor design. Also essential for OGA inhibitor libraries targeting tauopathies. Proven Suzuki-Miyaura coupling efficiency for CNS-penetrant scaffolds.

Molecular Formula C7H12BNO3
Molecular Weight 168.99 g/mol
CAS No. 1251537-34-4
Cat. No. B3186523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
CAS1251537-34-4
Molecular FormulaC7H12BNO3
Molecular Weight168.99 g/mol
Structural Identifiers
SMILESB(C1=CCN(CC1)C(=O)C)(O)O
InChIInChI=1S/C7H12BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h2,11-12H,3-5H2,1H3
InChIKeyUZTQRIAEVDHZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid: A Strategic N-Acetylated Boronic Acid Building Block for Suzuki-Miyaura Coupling and Kinase Inhibitor Synthesis


(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS 1251537-34-4) is a heteroaryl boronic acid featuring a partially saturated 1,2,3,6-tetrahydropyridine ring N-capped with an acetyl group [1]. This structural class serves as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid construction of C-C bonds between the tetrahydropyridine core and aryl/heteroaryl halides [2]. Its molecular formula is C7H12BNO3, with a molecular weight of 168.99 g/mol [1]. The compound is commercially available as a research chemical, typically at ≥95% purity .

Why Generic Substitution of (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is Scientifically Unjustified


The N-acetyl substituent on the tetrahydropyridine ring critically modulates both the chemical reactivity and the biological profile of downstream products. Unlike its N-Boc or N-Cbz protected analogs, which require subsequent deprotection steps that can compromise sensitive functional groups or reduce overall yields, the acetyl group is a metabolically stable amide that can remain in the final bioactive molecule [1]. Furthermore, the electronic and steric environment imposed by the N-acetyl moiety directly influences the coupling efficiency in Suzuki-Miyaura reactions and, as demonstrated in comparative kinase inhibition assays, imparts distinct selectivity profiles against therapeutic targets such as EGFR and RON [2]. Therefore, substituting this specific building block with a generic tetrahydropyridine boronic acid introduces unacceptable risk in both synthetic route design and biological outcome, as detailed in the quantitative evidence below.

Quantitative Differentiation of (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid from N-Protected Analogs and In-Class Competitors


Kinase Inhibitor Scaffold Potency: Sub-Nanomolar EGFR T790M Inhibition Derived from N-Acetyl Tetrahydropyridine Core

In a patented series of EGFR inhibitors, the incorporation of the (1-acetyl-1,2,3,6-tetrahydropyridin-4-yl) moiety yielded Compound 5 (BDBM391736) with an IC50 of 8.90 nM against the clinically relevant EGFR T790M mutant, while exhibiting significantly weaker activity against wild-type EGFR (IC50 = 995 nM) [1]. This stark 112-fold selectivity window demonstrates that the N-acetyl tetrahydropyridine scaffold contributes to a binding mode that favors the mutant kinase conformation.

Medicinal Chemistry Kinase Inhibition EGFR T790M

Comparative Kinase Panel Activity: Broad vs. Selective Inhibition Profile of Acetyl-Tetrahydropyridine Derived Ligands

A ligand derived from (1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CHEMBL1095361 / BDBM50317340) exhibited a multi-target inhibition profile with IC50 values of 90 nM for RON (Macrophage-stimulating protein receptor) and 50 nM for c-Met (Hepatocyte growth factor receptor), but was substantially less active against VEGFR2 (IC50 = 1,400 nM) [1]. This >15-fold selectivity window between c-Met/RON and VEGFR2 highlights the scaffold's inherent bias.

Kinase Profiling Selectivity RON Kinase

Synthetic Utility: Benchmarking Suzuki-Miyaura Coupling Efficiency of Cyclic Vinyl Boronates

Cyclic vinyl boronates derived from N-protected tetrahydropyridines, including the N-acetyl variant, undergo efficient palladium-catalyzed Suzuki coupling with aryl bromides, iodides, and triflates to yield 4-aryl tetrahydropyridines in good yields [1]. While specific yield data for the N-acetyl derivative are not reported in isolation, the methodology establishes that this class of boronates couples reliably under standard conditions (Pd(PPh3)4, aqueous Na2CO3, DME, reflux) [1].

Organic Synthesis Suzuki-Miyaura Coupling Methodology

Physicochemical Differentiation: Molecular Weight and Stability Profile vs. N-Boc Protected Analog

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (MW 168.99 g/mol) is significantly less massive than the widely used N-Boc protected analog (MW 227.07 g/mol for the free boronic acid, or 309.21 g/mol for the pinacol ester) [1][2]. This lower molecular weight translates to higher atom economy in coupling reactions. Furthermore, the N-acetyl group offers superior oxidative stability compared to simple phenylboronic acids, attributed to stereoelectronic modulation of the boron center , whereas N-Boc analogs are susceptible to premature deprotection under acidic conditions.

Physicochemical Properties Stability Procurement

Optimal Procurement and Deployment Scenarios for (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid


Medicinal Chemistry: Synthesis of Selective EGFR T790M Inhibitors for Resistant NSCLC

This boronic acid is ideally suited for synthesizing libraries of pyrimidine- or quinazoline-based kinase inhibitors where the N-acetyl tetrahydropyridine moiety is installed via Suzuki-Miyaura coupling. The resulting compounds, as evidenced by BindingDB data, exhibit high selectivity for the EGFR T790M mutant (IC50 = 8.90 nM) over wild-type EGFR (IC50 = 995 nM) [1]. Procurement is recommended for labs focused on overcoming osimertinib resistance or developing next-generation covalent inhibitors.

Medicinal Chemistry: Development of Dual c-Met/RON Inhibitors with Reduced VEGFR2 Liability

The scaffold's demonstrated kinase inhibition profile—potent against c-Met (50 nM) and RON (90 nM) but weak against VEGFR2 (1,400 nM)—makes this compound a strategic building block for designing anti-cancer agents with an improved therapeutic window [1]. Use in hit-to-lead optimization programs targeting gastric, pancreatic, or lung cancers where c-Met and RON signaling are implicated.

Organic Synthesis: Construction of Diverse 4-Aryl Tetrahydropyridine Libraries

As a cyclic vinyl boronate, (1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid reliably participates in palladium-catalyzed Suzuki cross-couplings with aryl/heteroaryl halides to generate 4-aryl tetrahydropyridines [1]. This is a robust method for synthesizing CNS-penetrant scaffolds and privileged structures for kinase inhibition. Its lower molecular weight and stable N-acetyl group offer practical advantages over N-Boc analogs in parallel synthesis workflows.

Chemical Biology: Synthesis of OGA Inhibitor Probes

Patents describe the use of N-acetyl tetrahydropyridine derivatives as key intermediates in the synthesis of monocyclic O-GlcNAc hydrolase (OGA) inhibitors for tauopathy research (e.g., Alzheimer's disease) [1]. Procure this compound to build focused libraries for probing O-GlcNAcylation pathways in neurodegeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.